molecular formula C11H18N4 B12925305 2-Methyl-5-(piperidin-1-ylmethyl)pyrimidin-4-amine CAS No. 103907-66-0

2-Methyl-5-(piperidin-1-ylmethyl)pyrimidin-4-amine

Cat. No.: B12925305
CAS No.: 103907-66-0
M. Wt: 206.29 g/mol
InChI Key: FBDLQJIDOVIKDD-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperidin-1-ylmethyl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a piperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(piperidin-1-ylmethyl)pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrimidine and piperidine.

    Alkylation: The 2-methylpyrimidine undergoes alkylation with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(piperidin-1-ylmethyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as pyrimidine-2-carboxylic acid.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrimidine derivatives with different nucleophiles.

Scientific Research Applications

Cancer Treatment

One of the most significant applications of 2-Methyl-5-(piperidin-1-ylmethyl)pyrimidin-4-amine is in oncology. Research indicates that compounds of this class can modulate immune responses and act as modulators of prostaglandin E receptors (EP2 and EP4), which are implicated in tumor progression and immune evasion. These compounds may enhance the immune response against tumors, making them suitable for use in combination therapies with existing cancer treatments such as chemotherapy and immunotherapy .

Key Findings:

  • Mechanism of Action: The compound acts by reactivating the immune system within the tumor microenvironment, potentially improving the efficacy of other therapeutic agents .
  • Cancer Types: It has been suggested for use against various cancers, including melanoma, lung cancer, and gastrointestinal cancers .

Central Nervous System Disorders

Another area where this compound shows promise is in the treatment of central nervous system disorders. The compound's structure allows it to interact with G protein-coupled receptors (GPCRs), which are critical targets in neuropharmacology. Allosteric modulation of these receptors can lead to novel therapeutic strategies for conditions such as depression, anxiety, and schizophrenia .

Case Studies:

  • Allosteric Modulators: Research has highlighted the development of allosteric modulators based on this pyrimidine scaffold, which could provide new avenues for treating CNS disorders by enhancing or inhibiting receptor activity without directly competing with endogenous ligands .

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. Various synthetic routes have been documented, indicating the compound's accessibility for research and development purposes.

Synthesis Overview:

  • Starting Materials: The synthesis typically begins with commercially available pyrimidine derivatives.
  • Reactions: Key reactions include nucleophilic substitutions and coupling reactions to introduce the piperidine moiety.
  • Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.

Comparative Data Table

Application AreaMechanism of ActionPotential Benefits
Cancer TreatmentModulation of immune response; inhibition of EP receptorsEnhanced efficacy of existing therapies
CNS DisordersAllosteric modulation of GPCRsNovel treatment strategies
Other Therapeutic UsesInvolvement in pain management and anti-inflammatory effectsBroad therapeutic potential

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperidin-1-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(piperidin-1-ylmethyl)pyridine-4-amine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-Methyl-5-(morpholin-1-ylmethyl)pyrimidin-4-amine: Similar structure but with a morpholine moiety instead of a piperidine moiety.

    2-Methyl-5-(piperidin-1-ylmethyl)pyrimidin-4-ol: Similar structure but with a hydroxyl group at the 4-position instead of an amine group.

Uniqueness

2-Methyl-5-(piperidin-1-ylmethyl)pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both a piperidine moiety and a pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-Methyl-5-(piperidin-1-ylmethyl)pyrimidin-4-amine, also known as 6-Amino-2-methyl-5-(piperidin-1-yl)methylpyrimidin-4(1H)-one, is a pyrimidine derivative that has gained attention in medicinal chemistry for its diverse biological activities. This compound features a unique molecular structure that includes an amino group, a methyl group, and a piperidine moiety, which enhances its interaction with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C11H15N5C_{11}H_{15}N_5. The presence of the piperidine ring is significant as it contributes to the compound's pharmacological properties by potentially increasing binding affinity to biological receptors and enzymes.

Anticancer Properties

Research indicates that pyrimidine derivatives, including this compound, have shown promise as anticancer agents. They are known to act as inhibitors of various tyrosine kinases, including VEGFR-2, which plays a critical role in tumor angiogenesis. The structure–activity relationship (SAR) studies highlight that modifications in the piperidine or pyrimidine rings can significantly enhance anticancer activity .

GPR119 Agonism

The compound has been identified as a GPR119 agonist, which is relevant for metabolic diseases such as type 2 diabetes. GPR119 activation leads to increased insulin secretion and reduced glucagon levels, making it a target for diabetes treatment.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Molecular docking studies suggest that the compound can form hydrogen bonds and hydrophobic interactions with target sites, enhancing its pharmacological efficacy.

Structure–Activity Relationship (SAR) Analysis

A detailed SAR analysis has been conducted on similar pyrimidine derivatives. For instance, modifications in substituents at various positions on the pyrimidine ring have resulted in compounds with significantly enhanced activity against cancer cell lines. In one study, compounds with piperidine substituents exhibited improved potency compared to their non-piperidine counterparts .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of related pyrimidine derivatives. Some compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. For example, derivatives with specific substitutions on the piperidine ring showed minimal inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis Table

Compound NameStructural FeaturesBiological Activity
This compoundContains piperidine; amino group presentGPR119 agonist; VEGFR-2 inhibitor; potential anticancer agent
4-Amino-6-(piperidin-1-yl)pyrimidinePiperidine; amino groupAntitumor activity
N-(4-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)phenyl)benzo[d][1,3]dioxoleSimilar piperidine structurePotential CNS activity

Properties

CAS No.

103907-66-0

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

2-methyl-5-(piperidin-1-ylmethyl)pyrimidin-4-amine

InChI

InChI=1S/C11H18N4/c1-9-13-7-10(11(12)14-9)8-15-5-3-2-4-6-15/h7H,2-6,8H2,1H3,(H2,12,13,14)

InChI Key

FBDLQJIDOVIKDD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N)CN2CCCCC2

Origin of Product

United States

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